(1-Isobutyryl-piperidin-4-YL)-acetic acid

Description

Properties

IUPAC Name |

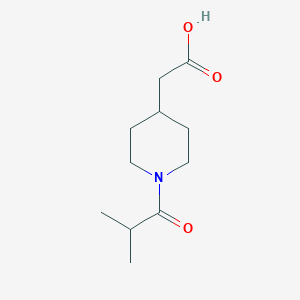

2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(2)11(15)12-5-3-9(4-6-12)7-10(13)14/h8-9H,3-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUURAINPBATFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of (1-Isobutyryl-piperidin-4-yl)-acetic acid

This technical guide provides an in-depth safety and toxicological profile for (1-Isobutyryl-piperidin-4-yl)-acetic acid , a specialized pharmaceutical intermediate.

Executive Summary

(1-Isobutyryl-piperidin-4-yl)-acetic acid is a functionalized piperidine derivative primarily utilized as a building block in the synthesis of pharmaceutical agents, including RORC2 inverse agonists and analogs of gamma-aminobutyric acid (GABA) modulators. As a secondary amide with a free carboxylic acid tail, its physicochemical behavior is governed by the interplay between the lipophilic isobutyryl moiety and the hydrophilic acid group.

This guide addresses a critical gap in public literature: the frequent conflation of this compound with its carboxylic acid analog in commercial catalogs. We provide a definitive structural identity, a derived toxicological profile based on structure-activity relationships (SAR), and a self-validating workflow for genotoxicity assessment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Verification

There is a notable discrepancy in chemical catalogs where CAS 330985-26-7 is interchangeably assigned to both the acetic acid derivative (C11) and the carboxylic acid derivative (C10). Based on the IUPAC nomenclature and molecular weight analysis, this guide defines the target molecule as the C11 species.

| Property | Specification |

| Chemical Name | (1-Isobutyryl-piperidin-4-yl)-acetic acid |

| IUPAC Name | 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid |

| CAS Number | 330985-26-7 (Primary commercial reference) |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |

| pKa (Predicted) | ~4.76 (Carboxylic acid), ~-0.5 (Amide nitrogen, non-basic) |

Structural Diagram

The molecule features a piperidine core acylated at the nitrogen (N1) with an isobutyryl group, and substituted at the C4 position with an acetic acid side chain.[1]

Hazard Identification (GHS Classification)

Based on the physicochemical properties and read-across data from structurally similar N-acylated piperidines (e.g., 1-Acetylpiperidine-4-carboxylic acid) and isobutyric acid derivatives, the following GHS classification is established.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Cat.[3][2] 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][4] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves/eye protection/face protection.[2][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5] Remove contact lenses if present and easy to do.[2][5][6] Continue rinsing.[2][4][5][6]

Toxicological Profile

Acute Toxicity[4]

-

Oral: The estimated LD50 is between 300–2000 mg/kg (Rat). This prediction derives from the toxicity of the metabolic hydrolysis products: isobutyric acid (corrosive/metabolic irritant) and piperidine-4-acetic acid (low acute toxicity). The amide bond is relatively stable, likely delaying the release of free isobutyric acid, thus mitigating immediate corrosive effects compared to the free acid.

-

Dermal/Inhalation: Data is limited. Treat as a potential irritant to mucous membranes due to the free carboxylic acid functionality.

Skin & Eye Irritation

The compound acts as a contact irritant .[4] The carboxylic acid moiety is capable of protonating tissue surface proteins, leading to local irritation. The lipophilic N-isobutyryl group facilitates dermal penetration, potentially enhancing the irritation response compared to more hydrophilic amino acids.

Genotoxicity & Carcinogenicity (CMR Assessment)

-

Mutagenicity: In silico QSAR modeling (e.g., DEREK, VEGA) for the N-acyl piperidine scaffold generally predicts a negative result for mutagenicity. The structure lacks classic "structural alerts" such as nitro groups, aromatic amines, or epoxides.

-

Carcinogenicity: No experimental data available.[4] Not listed by IARC, NTP, or OSHA.

Experimental Protocol: Genotoxicity Screening

To validate the safety profile of this intermediate during drug development, a self-validating Ames Test (Salmonella typhimurium reverse mutation assay) is required. The following workflow ensures regulatory compliance (ICH S2(R1)).

Risk Assessment Workflow

The following diagram illustrates the decision logic for toxicological screening of this intermediate.

Figure 1: Toxicological screening workflow for pharmaceutical intermediates, moving from in silico prediction to in vitro verification.

Ames Test Methodology (Standardized)

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Metabolic Activation: Assays performed with and without S9 fraction (rat liver homogenate) to detect pro-mutagens.

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Control: Solvent control (DMSO) and positive controls (e.g., Sodium Azide, 2-Aminoanthracene).

-

Causality Check: If colony growth is observed, verify if it is due to histidine prototrophy (true reversion) or background lawn toxicity (false positive).

Safe Handling & Exposure Controls

Engineering Controls

-

Containment: Handle in a certified chemical fume hood.

-

Ventilation: Ensure 10-15 air changes per hour in the laboratory space.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Respiratory | NIOSH-approved N95 or P100 respirator if dust formation is likely. |

| Hand | Nitrile rubber gloves (minimum thickness 0.11 mm). Break-through time >480 min. |

| Eye | Chemical safety goggles. Face shield recommended if handling large quantities. |

| Body | Lab coat and closed-toe chemical-resistant footwear. |

Spill Response

-

Evacuate: Clear the immediate area.

-

Neutralize: As a weak acid, spills can be neutralized with sodium bicarbonate (NaHCO₃) or soda ash.

-

Absorb: Use inert material (vermiculite, sand). Do not use combustible materials like sawdust.

-

Disposal: Collect in a dedicated solid waste container for incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512539, [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid (Structural Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isobutyric acid (CAS 79-31-2). Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Guideline S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]

Sources

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [mdpi.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. nano.pitt.edu [nano.pitt.edu]

- 6. kishida.co.jp [kishida.co.jp]

The Strategic Role of (1-Isobutyryl-piperidin-4-yl)-acetic Acid in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

An in-depth technical guide by a Senior Application Scientist.

Abstract

(1-Isobutyryl-piperidin-4-yl)-acetic acid is a highly functionalized piperidine derivative that has emerged as a crucial building block in medicinal chemistry.[1] As a pharmaceutical intermediate, it provides a pre-validated scaffold that combines a conformationally restricted piperidine ring with two distinct functional handles: a tertiary amide and a carboxylic acid. This guide elucidates the synthesis, characterization, and core applications of this intermediate, with a particular focus on its role in the development of potent and selective inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), a key target in autoimmune diseases.[1] We present detailed, field-tested protocols for its synthesis and analytical validation, underscoring its strategic importance in accelerating drug discovery timelines for complex therapeutic targets.

Introduction: The Piperidine Scaffold and the Value of Functionalized Intermediates

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in the pharmaceutical industry, present in numerous approved drugs and clinical candidates.[2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements.

While simple piperidine is a common starting material, the true acceleration in drug discovery comes from the use of advanced, functionalized intermediates. (1-Isobutyryl-piperidin-4-yl)-acetic acid (CAS: 330985-26-7) exemplifies such a strategic building block. It is not merely a piperidine core; it is an engineered component featuring:

-

A C4-Acetic Acid Moiety: This carboxylic acid provides a reactive handle for amide bond formation, esterification, or other coupling reactions, allowing for the straightforward attachment of other molecular fragments.

-

An N1-Isobutyryl Group: The N-acylation with an isobutyryl group serves a dual purpose. It removes the basicity of the piperidine nitrogen, which can be crucial for modulating pharmacokinetic properties and avoiding off-target interactions. Furthermore, this specific group has been identified as a key structural motif for high-affinity binding to certain biological targets, such as RORC2.[1]

This guide provides researchers and drug development professionals with a comprehensive understanding of this high-value intermediate.

Chapter 1: Physicochemical and Structural Characterization

A precise understanding of a starting material's properties is fundamental to its effective use. The key characteristics of (1-Isobutyryl-piperidin-4-yl)-acetic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetic acid | [1] |

| CAS Number | 330985-26-7 | [4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | (Calculated) |

| InChI Key | YYUURAINPBATFU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)C(=O)N1CCC(CC1)CC(=O)O | (Calculated) |

| Appearance | Solid | [4] |

Structural Analysis

The molecule's structure is a convergence of three key functional domains:

-

The Piperidine Core: A saturated six-membered heterocycle that provides a rigid, chair-conformation scaffold. This conformational constraint is critical for presenting the appended functional groups in a well-defined spatial orientation for target binding.

-

The Carboxylic Acid Arm: The acetic acid side chain offers a nucleophilic and acidic handle. Its flexibility allows it to adopt various conformations to engage with binding pockets, while its terminal carboxyl group is an ideal anchor point for synthetic elaboration via amide coupling, a cornerstone of medicinal chemistry.

-

The N-Acyl Cap: The isobutyryl group is a lipophilic moiety that modulates the overall polarity of the molecule. As an amide, it is chemically robust and participates in hydrogen bonding as an acceptor. Its specific size and shape have proven critical for achieving high potency in certain drug classes.[1]

Chapter 2: Synthesis and Manufacturing Considerations

The synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway begins with a commercially available, ester-protected piperidine derivative.

Representative Synthetic Pathway

The causality behind this pathway lies in orthogonal protection and activation strategies. The synthesis starts with an ester of piperidin-4-yl-acetic acid, protecting the carboxylic acid from participating in the subsequent N-acylation step. The piperidine nitrogen, a reactive secondary amine, is then acylated using isobutyryl chloride under basic conditions. The final step is a simple ester hydrolysis to liberate the target carboxylic acid.

Caption: Logical workflow from intermediate to a final API class.

Broader Therapeutic Potential

While the RORC2 application is prominent, structurally related piperidine acetic acid derivatives have also been investigated for other therapeutic uses, such as in the treatment of thrombotic disorders. [5]This highlights the versatility of the piperidine-acetic acid core in presenting functionalities for diverse biological targets.

Chapter 4: Experimental Protocols

The following protocols are provided as a trusted, self-validating system for the synthesis and characterization of the title compound.

Protocol 4.1: Synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic Acid

Materials:

-

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

-

Isobutyryl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Magnesium sulfate (MgSO₄), anhydrous

Step 1: N-Acylation

-

To a stirred suspension of ethyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

-

Slowly add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-[1-(2-methylpropanoyl)piperidin-4-yl]acetate, which can be used directly in the next step or purified by column chromatography.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add solid lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the ester.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (1-Isobutyryl-piperidin-4-yl)-acetic acid as a solid.

Protocol 4.2: Quality Control and Characterization

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% to 95% B over 5-7 minutes.

-

Detection: UV at 214/254 nm and ESI-MS in positive ion mode.

-

Expected Result: A single major peak with an [M+H]⁺ ion corresponding to m/z 214.1.

B. ¹H-NMR Spectroscopy

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected Signals: Resonances corresponding to the isobutyryl protons (a doublet and a multiplet), piperidine ring protons, the alpha-protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The integration of these signals should be consistent with the C₁₁H₁₉NO₃ structure.

Conclusion

(1-Isobutyryl-piperidin-4-yl)-acetic acid is more than a simple chemical; it is a strategic asset in pharmaceutical research and development. Its carefully designed structure provides a robust, versatile, and high-value starting point for the synthesis of complex drug candidates. By leveraging this intermediate, medicinal chemists can streamline synthetic routes, enabling faster exploration of chemical space and accelerating the journey toward novel therapeutics, particularly in challenging areas like autoimmune disease.

References

-

PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

Mallak Specialties Pvt Ltd. Pharma. Available from: [Link]

-

Giorgis, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available from: [Link]

-

PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities. Journal of the Chemical Society, Perkin Transactions 1.

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]

-

AMERICAN ELEMENTS. 1-Isobutylpiperidine-4-carboxylic Acid. Available from: [Link]

-

ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available from: [Link]

-

ResearchGate. (2017). Why acetic acid is not used as solvent in pharmaceutical industry. Available from: [Link]

-

Journal of the American Chemical Society. (1956). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Available from: [Link]

-

Filo. (2025). Question 4 – Reactions of Carboxylic Acids and Their Derivatives For eac... Available from: [Link]

-

International Journal of Pharmaceutical Science Invention. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link]

-

Nature. (2021). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Available from: [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Available from: [Link]

-

Nature. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available from: [Link]

Sources

- 1. (1-Isobutyryl-piperidin-4-yl)-acetic Acid [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

Technical Guide: Metabolic Stability of (1-Isobutyryl-piperidin-4-yl)-acetic acid in vitro

The following technical guide details the in vitro metabolic stability assessment of (1-Isobutyryl-piperidin-4-yl)-acetic acid . This document is structured for researchers and drug development professionals, moving from predictive structural analysis to rigorous experimental protocols.

Executive Summary & Compound Profile

(1-Isobutyryl-piperidin-4-yl)-acetic acid is a functionalized piperidine derivative often utilized as a pharmacophore in the design of GPCR ligands, ion channel modulators (e.g., Gabapentinoids), and enzyme inhibitors. Its structure combines a polar carboxylic acid tail with a lipophilic N-acylated piperidine core.

Understanding its metabolic stability is critical for optimizing oral bioavailability and systemic half-life. This guide provides a comprehensive framework for assessing its stability, predicting metabolic soft spots, and executing self-validating in vitro assays.

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | ~213.27 g/mol | Fragment-like space |

| LogP | ~1.1 - 1.4 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~4.5 - 4.8 | Ionized at physiological pH (7.[1]4) |

| Key Functional Groups | Tertiary Amide, Carboxylic Acid | Determinants of Phase I/II clearance |

Predictive Metabolic Pathway Analysis

Before initiating wet-lab experiments, a structural analysis of metabolic "soft spots" is required to select the appropriate assay systems (e.g., Microsomes vs. Hepatocytes).

Structural Vulnerabilities

-

Piperidine Ring (Phase I - Oxidative): The carbon atoms adjacent to the nitrogen (

-carbons) are electronically deactivated by the amide bond, making them less susceptible to CYP450-mediated N-dealkylation compared to tertiary amines. However, remote hydroxylation on the piperidine ring (C3/C5 positions) remains a potential clearance pathway. -

Isobutyryl Group (Phase I - Oxidative): The branched isopropyl group provides steric hindrance, generally offering superior metabolic stability compared to linear acetyl or propionyl groups. However,

-hydroxylation of the methyl groups is a possible minor pathway. -

Carboxylic Acid (Phase II - Conjugative): The primary clearance risk for this molecule is Phase II Glucuronidation (via UGT enzymes) or amino acid conjugation (e.g., Glycine/Taurine).

-

Critical Implication: Standard microsomal stability assays (which typically only contain NADPH) may underestimate clearance because they lack the UDPGA cofactor required for glucuronidation.

-

Predicted Metabolic Map (Graphviz)

Figure 1: Predicted metabolic fate. Note that Phase II Glucuronidation (M4) is a critical pathway often missed in standard NADPH-only microsomal assays.

Experimental Protocols: In Vitro Stability Assessment

To rigorously determine the intrinsic clearance (

Protocol A: Liver Microsomal Stability (Phase I Focus)

This assay isolates CYP450-mediated metabolism.

-

System: Pooled Liver Microsomes (Human/Rat/Mouse).[3]

-

Cofactor: NADPH (regenerating system).

Step-by-Step Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation: Add test compound (1 µM final concentration) to the microsomal mix. Pre-incubate at 37°C for 5 minutes to equilibrate.

-

Why 1 µM? To ensure first-order kinetics (

).

-

-

Initiation: Add NADPH (1 mM final) to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., chemical instability or hydrolysis).

-

-

Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Cryopreserved Hepatocyte Stability (Holistic System)

Since the carboxylic acid tail makes this compound a candidate for Phase II conjugation, microsomes alone are insufficient. Hepatocytes contain the full complement of enzymes (CYPs, UGTs) and transporters.

Step-by-Step Workflow:

-

Thawing: Thaw cryopreserved hepatocytes (species-specific) in pre-warmed thawing medium. Centrifuge and resuspend in incubation medium (Krebs-Henseleit buffer) to

cells/mL. -

Viability Check: Ensure viability >75% using Trypan Blue exclusion.

-

Incubation: Mix 50 µL of cell suspension with 50 µL of test compound (2 µM) in a 96-well plate (Final cell density:

cells/mL; Final compound: 1 µM). -

Timepoints: Incubate at 37°C in a

incubator with shaking. Sample at 0, 15, 30, 60, 90, and 120 minutes.[4] -

Quenching: Add 100 µL ice-cold Acetonitrile/Methanol mixture with Internal Standard.

-

Bioanalysis: LC-MS/MS quantification of parent depletion.

Protocol C: Plasma Stability (Hydrolysis Check)

Amide bonds can sometimes be cleaved by plasma esterases/amidases, although the isobutyryl group is relatively resistant.

-

Matrix: Pooled plasma (Human/Rat).

-

Procedure: Spike compound (1 µM) into plasma. Incubate at 37°C.

-

Sampling: T=0, 30, 60, 120, 240 min.

-

Significance: Rapid degradation here indicates the compound is a prodrug or chemically unstable, rendering hepatic clearance data secondary.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (

Benchmarking Results

Use the table below to interpret the stability of (1-Isobutyryl-piperidin-4-yl)-acetic acid based on

| Stability Class | Interpretation | ||

| High Stability | < 10 | > 140 | Excellent metabolic profile; likely low clearance in vivo. |

| Moderate Stability | 10 - 45 | 30 - 140 | Acceptable for drug candidates; may require modest optimization. |

| Low Stability | > 45 | < 30 | Rapid clearance. Check for "soft spots" (likely glucuronidation). |

Troubleshooting & Self-Validation

-

Issue: Compound disappears in buffer without enzymes.

-

Cause: Chemical instability or non-specific binding to the plate.

-

Solution: Use glass-coated plates or check pH stability.

-

-

Issue: Stable in Microsomes but unstable in Hepatocytes.

-

Cause: Phase II metabolism (Glucuronidation) is the dominant pathway.

-

Solution: This confirms the carboxylic acid is the metabolic handle. Consider bioisosteres (e.g., tetrazole) if half-life is too short.

-

LC-MS/MS Analytical Conditions

To ensure accurate quantification, the following generic LC-MS parameters are recommended for this compound class.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode (Targeting the

ion, approx. m/z 214.1) or ESI Negative Mode (Targeting the

References

-

PubChem. (1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid and related structures.[5] National Library of Medicine. Available at: [Link]

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs. Available at: [Link]

-

MDPI. Metabolic Stability and Metabolite Characterization of Piperidine Derivatives. Available at: [Link]

Sources

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As a key intermediate in the synthesis of various active pharmaceutical ingredients, including Repaglinide, optimizing the yield and purity of this compound is critical.[1][2][3]

This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will explore the common pitfalls in both the acylation and saponification stages of the synthesis and provide validated protocols to overcome them.

Overall Synthetic Pathway

The synthesis of (1-Isobutyryl-piperidin-4-yl)-acetic acid typically proceeds via a two-step route starting from an ester of piperidin-4-yl-acetic acid. The first step is an N-acylation to form the amide, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Caption: Troubleshooting logic for the N-acylation step.

Part 2: Troubleshooting the Ester Hydrolysis (Saponification) Step

The final step is the conversion of the ester intermediate to the carboxylic acid. Saponification, or base-mediated hydrolysis, is strongly recommended over acid-catalyzed hydrolysis because it is an irreversible process, which helps to drive the reaction to completion. [4][5]

Q3: The saponification of my ester is very slow or incomplete, even after prolonged reaction times. Why is this happening?

A3: The hydrolysis of the ester in this specific molecule can be challenging due to steric hindrance, making the carbonyl carbon less accessible to the nucleophilic hydroxide ion. [6]

-

Steric Hindrance: The bulky isobutyryl group on the adjacent nitrogen and the piperidine ring itself can shield the ester's carbonyl group. This slows down the rate of nucleophilic attack by the hydroxide.

-

Insufficient Hydroxide Concentration/Equivalents: For a sterically hindered ester, a larger excess of the hydroxide (e.g., 3-5 equivalents of NaOH or LiOH) is often necessary to increase the reaction rate. [6]

-

Poor Solubility: The organic ester may have limited solubility in a purely aqueous basic solution. This creates a two-phase system where the reaction can only occur at the interface, drastically slowing it down. Using a co-solvent system is essential. A mixture of methanol (MeOH) or tetrahydrofuran (THF) with water is common, as it helps to solubilize both the ester and the inorganic base. [7]

-

Low Temperature: While many saponifications run at room temperature, hindered esters often require heating under reflux to proceed at a reasonable rate. [6][7]

Caption: The irreversible deprotonation step drives saponification to completion.

Q4: My overall yield is low after the workup and purification of the final acid. Where could I be losing my product?

A4: Product loss after a successful reaction is most often due to an improper workup procedure or challenges during purification.

-

Incorrect pH for Extraction: After saponification, the product exists as the water-soluble carboxylate salt (R-COO⁻Na⁺). To isolate it, the aqueous layer must be acidified (typically with 1M or 2M HCl) to protonate the carboxylate and form the neutral carboxylic acid (R-COOH). [5][7]The product is often most insoluble at its isoelectric point (typically pH 3-5). You must acidify to this pH range to ensure complete precipitation. If the solution is too acidic or not acidic enough, the product may remain partially dissolved in the aqueous layer.

-

Extraction Issues: The final product has both a polar carboxylic acid group and a relatively nonpolar isobutyryl-piperidine structure, making it somewhat amphiphilic. This can lead to the formation of emulsions during extraction with organic solvents. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Using a larger volume of organic solvent or a different solvent (e.g., ethyl acetate instead of DCM) may also be beneficial.

-

Purification Losses:

-

Crystallization: The product may "oil out" instead of crystallizing if impurities are present or if the solution is cooled too quickly. Slow cooling and scratching the flask can induce crystallization.

-

Chromatography: Purifying a free carboxylic acid on silica gel can be problematic, leading to significant tailing and potential loss of product on the column. It is often better to purify the ester intermediate before hydrolysis. If you must chromatograph the final acid, adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing. [8]

-

Table 2: Troubleshooting Product Isolation & Purification

| Step | Common Issue | Recommended Solution |

| Acidification | Incomplete precipitation | Carefully adjust pH to ~4 with 1M HCl, monitoring with pH paper. Cool the mixture in an ice bath to maximize precipitation. |

| Extraction | Emulsion formation | Add brine to the separatory funnel. Allow the mixture to stand without shaking for a longer period. |

| Product remains in aqueous layer | Ensure pH is low enough (~4) before extraction. Perform multiple extractions (e.g., 3x) with the organic solvent. | |

| Purification | Tailing on silica gel column | Purify the ester intermediate instead. If not possible, use an eluent containing 0.5-1% acetic acid. |

| Difficulty crystallizing | Use a seed crystal if available. Try slow evaporation of a solvent in which the product is sparingly soluble. |

Validated Experimental Protocols

Protocol 1: Optimized N-Acylation using Schotten-Baumann Conditions

This protocol is robust and uses readily available reagents, making it ideal for ensuring complete conversion.

-

Preparation: In a round-bottom flask, dissolve the (Piperidin-4-yl)-acetic acid ethyl ester (1.0 equiv.) in a suitable organic solvent like dichloromethane or toluene (approx. 0.2 M concentration).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.5 equiv., 2M solution).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

-

Acylation: Add isobutyryl chloride (1.1 equiv.) dropwise to the rapidly stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Protocol 2: Optimized Saponification of the Hindered Ester

This protocol uses a co-solvent system and heat to overcome steric hindrance. [6]

-

Preparation: Dissolve the crude (1-Isobutyryl-piperidin-4-yl)-acetic acid ethyl ester (1.0 equiv.) in a 1:1 mixture of methanol and THF (approx. 0.1 M concentration).

-

Base Addition: Add an aqueous solution of sodium hydroxide (4.0 equiv., 4M solution).

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

-

Workup - Solvent Removal: Cool the reaction to room temperature and remove the organic solvents (MeOH/THF) under reduced pressure.

-

Workup - Acidification: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. With stirring, slowly add 2M HCl dropwise until the pH of the solution is approximately 4. A white precipitate should form.

-

Isolation: Stir the cold slurry for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then dry under vacuum to yield the final product, (1-Isobutyryl-piperidin-4-yl)-acetic acid.

References

- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.

- Technical Support Center: Optimizing Piperidine Acylation Reactions. (n.d.). Benchchem.

- Schotten–Baumann reaction. (n.d.). In Wikipedia.

- Synthesis of Repaglinide Congeners. (2015, October 8). Taylor & Francis Group.

- Synthesis of Repaglinide Congeners. (n.d.). ResearchGate.

- Synthesis method of repaglinide. (2019, July 5). Eureka | Patsnap.

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc.

- Isobutyryl chloride (EVT-461212). (n.d.). EvitaChem.

- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.

- CAS 79-30-1: Isobutyryl chloride. (n.d.). CymitQuimica.

- Saponification-Typical procedures. (2024, April 27). OperaChem.

- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).

- Ester Hydrolysis. (2024, October 26). Save My Exams.

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis method of repaglinide - Eureka | Patsnap [eureka.patsnap.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. savemyexams.com [savemyexams.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Resolving solubility issues with (1-Isobutyryl-piperidin-4-yl)-acetic acid in aqueous buffers

[1]

Executive Summary: The "False Base" Trap

The most common reason researchers fail to solubilize (1-Isobutyryl-piperidin-4-yl)-acetic acid is a fundamental misunderstanding of its ionization state.[1]

Because the name contains "piperidin," many users assume the molecule is basic and attempt to solubilize it using acidic buffers (e.g., 0.1 M HCl). This is incorrect. The nitrogen atom in the piperidine ring is acylated (isobutyryl group), converting the basic amine into a neutral amide . Consequently, the physicochemical behavior of this molecule is dominated entirely by the acetic acid tail.

Key Takeaway: This molecule behaves as a lipophilic weak acid .[1] It is insoluble in acidic media and requires neutral-to-basic pH for aqueous stability.[1]

Chemical Profile & Mechanism[1][2]

To resolve solubility issues, we must first visualize the competition between the hydrophobic core and the ionizable tail.

Physicochemical Data

| Property | Value (Est.) | Implications for Solubility |

| Functional Class | Lipophilic Carboxylic Acid | Soluble only when deprotonated (Anionic).[1] |

| pKa (Acidic) | ~4.76 (Acetic acid moiety) | At pH < 4.8, the molecule is neutral and precipitates.[1] |

| pKa (Basic) | None (Amide N is neutral) | Do not use acid to solubilize.[1] |

| LogP (Neutral) | ~1.4 – 1.8 | Moderate lipophilicity; drives precipitation in acidic buffers.[1] |

| LogP (Anion) | < 0 | Highly soluble in aqueous buffers at pH > 6.[1]0. |

Visualization: The Solubility Switch

The following diagram illustrates the critical transition from the insoluble "Oiling Out" phase to the soluble "Solution" phase based on pH.

Figure 1: The pH-dependent solubility switch. The molecule must be deprotonated to remain in the aqueous phase.

Troubleshooting Guide (Q&A)

Issue 1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: The "pH Shift Shock."[1] While PBS is nominally pH 7.4, adding a high volume of acidic stock or a high concentration of the compound can locally overwhelm the buffer capacity, momentarily dropping the pH. More commonly, if you are using a modified PBS (e.g., pH 6.5 for specific assays) or if the compound concentration exceeds its kinetic solubility limit (supersaturation), it will crash out.[1]

Solution:

-

Check Final pH: Ensure the final assay pH remains above 6.0.

-

Slow Addition: Add the DMSO stock to the buffer while vortexing to prevent local high-concentration hotspots.

-

Buffer Strength: If working at high concentrations (>100 µM), increase the buffer concentration (e.g., from 10 mM PBS to 50 mM PBS) to maintain pH stability [1].

Issue 2: "I tried dissolving the powder in 0.1 M HCl, but it floats."

Diagnosis: Incorrect Chemical Assumption.[1] As detailed in the Executive Summary, you are treating an amide as an amine. Adding HCl ensures the carboxylic acid remains protonated (neutral) and insoluble.[1]

Solution:

-

Immediate Fix: Switch to 0.1 M NaOH or a basic buffer (pH 8.0).[1] The compound should dissolve rapidly as it forms the sodium salt.

-

Assay Prep: Once dissolved in a basic stock, you can dilute it into a neutral buffer (pH 7.4).[1]

Issue 3: "My DMSO stock froze, and now there are crystals that won't redissolve."

Diagnosis: Water Contamination & Hydrate Formation.[1] DMSO is hygroscopic.[1] If the vial was opened frequently, it absorbed atmospheric water.[1] This water raises the polarity of the DMSO, causing the lipophilic compound to crystallize, often as a stable hydrate [2].

Solution:

-

Heat & Sonicate: Warm the DMSO stock to 37°C and sonicate for 10 minutes.

-

Anhydrous Prep: For future stocks, use anhydrous DMSO and store over molecular sieves or in single-use aliquots to prevent freeze-thaw moisture uptake.[1]

Validated Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Use this method for long-term storage.[1]

-

Weighing: Weigh 2 mg of (1-Isobutyryl-piperidin-4-yl)-acetic acid (MW ≈ 227.28 g/mol ).

-

Solvent: Add 880 µL of Anhydrous DMSO .

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 30-40 kHz for 5 minutes.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

-

Note: Avoid storing in polystyrene (PS) tubes, as DMSO can leach plasticizers.[1]

-

Protocol B: Aqueous Assay Dilution (The "Step-Down" Method)

Use this method to prevent precipitation during assay setup.

This protocol utilizes an intermediate dilution step to prevent the "crash" associated with dumping hydrophobic stocks directly into water.[1]

Figure 2: Step-down dilution strategy to maintain solubility.

-

Prepare Intermediate: Dilute the 10 mM DMSO stock 10-fold into a mixture of 50% DMSO / 50% PBS. This creates a 1 mM solution that is solvated enough to prevent aggregation but hydrated enough to prepare for the final buffer.[1]

-

Final Dilution: Pipette the 1 mM intermediate into your pre-warmed assay buffer (pH 7.4) to reach the desired final concentration (e.g., 10 µM).

-

Verification: Inspect visually against a light source.[1] The solution should be crystal clear.

Advanced Considerations: Salt Effects

If you are working in buffers containing high concentrations of Calcium (

Carboxylic acids can coordinate with

-

Risk Factor: High if compound concentration > 100 µM.[1]

-

Mitigation: If precipitation occurs in Ca-rich buffers, verify solubility in Ca-free PBS first. If confirmed, lower the assay concentration or add a chelator (EDTA) if the assay permits.

References

-

Popa-Burke, I., et al. (2014).[1][2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][2]

-

BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Guidelines.

-

Barkey, N. M., et al. (2013).[1][3] Complex Formation between Carboxylic Acids and Divalent Metal Cations.[1][3] Journal of Agricultural and Food Chemistry, 61(34), 8207-8214.[1][3]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for pKa-dependent solubility principles).

Improving enantiomeric excess in chiral derivatives of (1-Isobutyryl-piperidin-4-yl)-acetic acid

Technical Support Center: Chiral Purity Enhancement

Topic: Improving Enantiomeric Excess in Chiral Derivatives of (1-Isobutyryl-piperidin-4-yl)-acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of (1-Isobutyryl-piperidin-4-yl)-acetic acid derivatives. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to help you overcome common challenges and systematically improve the enantiomeric excess (e.e.) of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My initial diastereomeric salt crystallization resulted in a low enantiomeric excess (<70% e.e.). What is the most common cause?

A1: The most frequent cause of low e.e. after a single crystallization is unfavorable solubility profiles of the two diastereomeric salts in the chosen solvent.[1][2] Ideally, one diastereomer should be significantly less soluble than the other to precipitate selectively. If their solubilities are too similar, they will co-precipitate, leading to poor enantiomeric enrichment. Another common issue is the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization difficult.[3]

Q2: How do I choose the right chiral resolving agent for my piperidine-acetic acid derivative?

A2: The selection of a resolving agent is often empirical but can be guided by chemical principles.[4][5] Since your target molecule is a carboxylic acid, you should screen a variety of commercially available chiral bases.[][7] Start with common, cost-effective options like (R)- or (S)-1-phenylethylamine, and then expand to other amines such as pseudoephedrine or derivatives of amino acids if initial results are suboptimal. The goal is to find a base that forms a robust, crystalline salt with your acid, exhibiting a significant difference in solubility between the two diastereomers.[5]

Q3: Is chiral HPLC always the best method for determining enantiomeric excess?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and generally most accurate method for determining e.e.[8][9] However, it requires method development and access to a variety of chiral stationary phases. For rapid screening or for molecules without a strong UV chromophore, other methods can be effective. NMR spectroscopy with chiral solvating or shift reagents can be a powerful alternative for quickly assessing e.e. without requiring physical separation.[10][11]

Q4: Can I improve the e.e. of my product after the initial resolution, even if it's low?

A4: Absolutely. Low e.e. material can often be enriched through successive recrystallizations. Each crystallization step can increase the purity of the less soluble diastereomeric salt. For the unwanted enantiomer that remains in the mother liquor, a racemization and recycling protocol can be developed to convert it back to the racemic mixture, thereby improving the overall process yield.[5]

Troubleshooting Guides

Diastereomeric Salt Crystallization

This classical resolution technique is the most common starting point for separating enantiomers of carboxylic acids.[5][] It relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral base.

Problem: Poor Crystal Formation or Oiling Out

-

Potential Cause: The diastereomeric salt has very high solubility in the chosen solvent, or the temperature is too high. The solvent may not be suitable for inducing crystallization.

-

Troubleshooting Steps:

-

Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane).[1] The goal is to find a system where the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below.

-

Controlled Cooling: Implement a slow, controlled cooling profile. Crash cooling often leads to oiling out or the formation of very fine, impure crystals. A gradual temperature decrease allows for selective nucleation and growth of the desired diastereomer's crystals.

-

Increase Concentration: Carefully increase the concentration of the solution by slowly evaporating the solvent. This can help achieve the necessary supersaturation for crystallization to begin.

-

Anti-Solvent Addition: Introduce an "anti-solvent" in which the salt is insoluble (e.g., heptane or diethyl ether) dropwise to a solution of the salt in a good solvent (e.g., ethanol or ethyl acetate). This can effectively induce precipitation.

-

Problem: Low Enantiomeric Excess (<90% e.e.) in the Crystalline Product

-

Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[2]

-

Troubleshooting Steps:

-

Re-crystallization: Perform one or more subsequent recrystallizations of the isolated solid. This is often the simplest way to upgrade the enantiomeric excess.

-

Solvent System Optimization: The choice of solvent can dramatically influence the relative solubility of diastereomers.[12] A systematic screening of different solvents and solvent mixtures is crucial. Sometimes, a small amount of a co-solvent can significantly alter the solubility profile.

-

Screen Different Resolving Agents: The initial resolving agent may not be optimal. A screening of different chiral bases is highly recommended to find a pair that provides better separation.[4][13]

-

Stoichiometry Adjustment: While a 1:1 molar ratio of acid to resolving agent is a common starting point, varying this ratio can sometimes improve selectivity.[1] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can ensure that only the less soluble salt precipitates, albeit at a lower yield.

-

Caption: Troubleshooting decision tree for improving enantiomeric excess in diastereomeric salt crystallization.

Chiral Chromatography

For challenging separations or when high purity (>99.5% e.e.) is required, chiral chromatography is an excellent option. It can be used for both analytical quantification of e.e. and for preparative separation.[14]

Problem: Poor Resolution of Enantiomers (Rs < 1.5)

-

Potential Cause: The chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal.

-

Troubleshooting Steps:

-

Column Screening: Screen different types of CSPs. For acidic compounds like yours, columns based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC) or protein-based columns are often effective.

-

Mobile Phase Modification:

-

Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) to improve peak shape for the carboxylic acid.

-

Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (acetonitrile or methanol).[15] The pH of the buffer can have a significant impact on retention and resolution.

-

-

Temperature and Flow Rate: Lowering the column temperature can sometimes increase selectivity and improve resolution. Optimizing the flow rate can also enhance separation efficiency.

-

Problem: Peak Tailing

-

Potential Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column's silica support.[15]

-

Troubleshooting Steps:

-

Add a Basic Modifier: In normal phase, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This will mask the active silanol sites and improve peak symmetry.[15]

-

Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" to minimize these secondary interactions. Ensure you are using an appropriate column for amine-containing compounds.

-

Enzymatic Kinetic Resolution

Enzymatic resolution offers high selectivity under mild conditions.[16] For a racemic acid, a lipase can be used to selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted acid.

Problem: Low or No Enzyme Activity

-

Potential Cause: The chosen enzyme is not active towards the substrate, or the reaction conditions (solvent, temperature, pH) are suboptimal.

-

Troubleshooting Steps:

-

Enzyme Screening: Screen a panel of different lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia).[17]

-

Solvent Choice: Lipases typically function best in non-polar organic solvents like toluene, hexane, or MTBE, which do not strip the essential water layer from the enzyme's surface.

-

Temperature Optimization: Most lipases are active between 30-50 °C. Run small-scale experiments at different temperatures to find the optimum for your substrate.

-

Problem: Low Enantioselectivity (Low 'E' value)

-

Potential Cause: The enzyme's active site does not effectively differentiate between the two enantiomers of your specific substrate.

-

Troubleshooting Steps:

-

Vary the Acyl Donor: In a lipase-catalyzed esterification, the structure of the alcohol (or acyl donor in transesterification, e.g., vinyl acetate) can significantly impact enantioselectivity.[18] Experiment with different alcohols (e.g., methanol, butanol) or activated esters.

-

Consider Dynamic Kinetic Resolution (DKR): If one enantiomer is not desired, a DKR process can be implemented.[19][20] This involves adding a racemization catalyst that converts the slow-reacting enantiomer back into the racemic mixture in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[16][18]

-

Data Presentation

Table 1: Example Screening of Chiral Resolving Agents

| Resolving Agent | Solvent | Yield of Salt (%) | e.e. of Acid in Salt (%) |

| (R)-1-Phenylethylamine | Ethanol | 45 | 85 |

| (R)-1-Phenylethylamine | Isopropanol | 41 | 92 |

| (R)-1-Phenylethylamine | Acetonitrile | 35 | 78 |

| (S)-Pseudoephedrine | Ethanol/Water (9:1) | 48 | 95 |

| (S)-Prolinamide | Ethyl Acetate | 25 | 65 |

Table 2: Example Optimization of Chiral HPLC Separation

| Column | Mobile Phase | Modifier | Resolution (Rs) |

| Chiralpak IA | Hexane:IPA (90:10) | 0.1% TFA | 1.8 |

| Chiralpak IB | Hexane:IPA (80:20) | 0.1% TFA | 1.4 |

| Chiralpak IC | Hexane:IPA (90:10) | 0.1% TFA | 2.1 |

| Chiralpak IC | Hexane:IPA (90:10) | 0.1% TFA + 0.1% DEA | 2.3 (Improved Peak Shape) |

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

-

Salt Formation: In a clean, dry flask, dissolve 1.0 equivalent of the racemic (1-Isobutyryl-piperidin-4-yl)-acetic acid in a suitable solvent (e.g., isopropanol, 20 mL per gram of acid) with gentle heating (e.g., 60 °C).

-

Add Resolving Agent: In a separate container, dissolve 0.5-1.0 equivalents of the chosen chiral base (e.g., (S)-Pseudoephedrine) in a minimal amount of the same solvent. Add this solution dropwise to the heated acid solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature over several hours. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once turbidity is observed, maintain at room temperature for 12-24 hours. Further cooling (e.g., to 4 °C) may improve yield.

-

Isolation: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry the crystals under vacuum.

-

Liberation of the Acid: Suspend the collected diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.

-

Extraction & Analysis: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantioenriched acid. Determine the enantiomeric excess using a validated chiral HPLC method.

Caption: A step-by-step workflow for a typical diastereomeric salt resolution experiment.

References

- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry.

- Kinetic resolution. (n.d.). Wikipedia.

- Determination of enantiomeric excess. (n.d.). University of Bath.

- Racemic Mixtures and the Resolution of Enantiomers. (2023). OpenStax.

- Troubleshooting low yields in diastereomeric salt formation. (n.d.). BenchChem.

- A Practical Guide to Chiral Resolving Agents. (n.d.). BenchChem.

- Chiral resolution. (n.d.). Wikipedia.

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. (2016). Journal of Chemical Education.

- Powerful Novel Chiral Acids for Enantioresolution. (n.d.). TCI Chemicals.

- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.

- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022). ACS Publications.

- Rational approach to the selection of conditions for diastereomeric resolution. (2006). Elsevier.

- Optimization of HPLC Separation for Piperidine Diastereomers. (n.d.). BenchChem.

- Process for resolving chiral acids with 1-aminoindan-2-ols. (1997). Google Patents.

- Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration. (n.d.). PMC.

- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. (2002). PubMed.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.

- Determination of Enantiomeric Excess in Pharmaceutical Active Agents. (2018). Herald Scholarly Open Access.

- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (2024). MDPI.

- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

- Chiral Resolution and Confirmation. (n.d.). Veranova.

- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis. (n.d.). PMC.

- Overcoming a Solid Solution System on Chiral Resolution. (n.d.). ChemRxiv.

- Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. (2025). ResearchGate.

- Solvent induced enhancement of enantiomeric excess. (n.d.). RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of enantiomeric excess [ch.ic.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. veranova.com [veranova.com]

- 14. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 17. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]

- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Column Chromatography for (1-Isobutyryl-piperidin-4-yl)-acetic acid

Welcome to the technical support center for optimizing column chromatography gradients, with a specific focus on the purification of (1-Isobutyryl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar, ionizable compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and refine your separations with confidence.

Introduction: The Challenge of Polar Acidic Compounds

(1-Isobutyryl-piperidin-4-yl)-acetic acid presents a common challenge in purification: it is a polar molecule containing a carboxylic acid group. This structure dictates its behavior on a chromatography column, often leading to issues like poor retention, peak tailing, and co-elution with impurities if the conditions are not carefully optimized. This guide provides a structured, question-and-answer approach to address the specific problems you may encounter.

Troubleshooting and FAQs

Section 1: Initial Method Development & Common Problems

Q1: My compound, (1-Isobutyryl-piperidin-4-yl)-acetic acid, is not retaining on my C18 reversed-phase column and is eluting in the solvent front. What is happening and how can I fix this?

A1: This is a classic sign that your compound is too polar for the current reversed-phase conditions.[1] In its ionized (deprotonated) state, the carboxylic acid is highly water-soluble and has minimal interaction with the non-polar C18 stationary phase.[2][3][4]

Core Concept: Ion Suppression

To increase retention, you need to make the molecule less polar. This is achieved by suppressing the ionization of the carboxylic acid group. The general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[4][5] For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2-3 is a good starting point.[6]

Troubleshooting Steps:

-

Acidify the Mobile Phase: Add a small amount of acid to your mobile phase. Common choices include:

-

0.1% Formic Acid

-

0.1% Acetic Acid

-

0.1% Trifluoroacetic Acid (TFA)[5]

-

-

Run a Scouting Gradient: Start with a broad "scouting" gradient to determine the approximate elution conditions.[7][8] A good starting point is a linear gradient of 5% to 95% or 100% acetonitrile in your acidified water over 10-15 column volumes.[7][8]

-

Analyze the Results: Observe where your compound elutes. If it is now retained, you can proceed to optimize the gradient. If retention is still poor, you may need to consider an alternative chromatography mode (see Section 3).

Q2: I've added acid to my mobile phase, and now my compound is retained. However, the peak shape is broad and shows significant tailing. What causes this and how can I improve it?

A2: Peak tailing for acidic compounds on silica-based columns can arise from secondary interactions between the analyte and residual, un-capped silanol groups on the stationary phase surface.[9] Even with a C18 bonded phase, some silanols are accessible. These acidic silanols can interact with your compound, causing a portion of the molecules to lag behind the main band.

Troubleshooting Steps:

-

Optimize Mobile Phase pH: While you have added acid, the pH might still be in a range where your compound or the silanol groups are partially ionized. Ensure the pH is low enough to fully protonate your carboxylic acid.[2][4] This often sharpens the peak.[5]

-

Increase Ionic Strength: Adding a buffer (e.g., 10-20 mM ammonium formate or acetate) instead of just an acid can sometimes improve peak shape by masking the active sites on the silica.

-

Lower the Sample Load: Overloading the column is a common cause of peak asymmetry. Try injecting a smaller amount of your sample.

-

Check for Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[10] Dissolving the sample in a very strong solvent (like pure acetonitrile or methanol) can cause peak distortion.

Section 2: Gradient Optimization

Q3: My compound and a key impurity are co-eluting or are very poorly resolved. How can I optimize my gradient to improve the separation?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system. The gradient profile is one of the most powerful tools for this.[11]

Core Concept: Gradient Steepness

A shallower gradient generally provides better resolution.[7] By slowing down the rate at which the strong solvent (acetonitrile) increases, you give the compounds more time to interact differently with the stationary phase, thus improving separation.[12]

Workflow for Gradient Optimization:

Caption: Workflow for systematic gradient optimization.

Step-by-Step Protocol:

-

From your scouting run, note the percentage of acetonitrile (%B) at which your compound of interest elutes. Let's say it elutes at 40% B.

-

Design a new, shallower gradient around this point. Instead of a 5-95% ramp, you could try a segmented gradient:

-

5% to 25% B over 2 column volumes (a quick wash)

-

25% to 55% B over 10-15 column volumes (the shallow separation gradient)

-

55% to 95% B over 2 column volumes (to clean the column)

-

Hold at 95% B for 2 column volumes

-

Re-equilibrate at 5% B for 3-5 column volumes

-

-

Consider changing the organic modifier. Sometimes, switching from acetonitrile to methanol (or vice-versa) can dramatically alter selectivity between two compounds due to different interactions (e.g., hydrogen bonding).[5]

Data Summary for Gradient Design:

| Parameter | Scouting Gradient | Optimized (Shallow) Gradient | Rationale |

| Gradient Profile | Linear, 5-95% B | Segmented, focused shallow slope | Increases resolution in the critical elution window.[12] |

| Gradient Time | ~15 CV | ~20-25 CV | Allows more time for separation to occur. |

| Solvent Usage | Moderate | Potentially Higher | A trade-off for improved purity. |

| Resolution | Low-Moderate | High | The primary goal of the optimization. |

Section 3: Alternative Strategies

Q4: I have tried optimizing my reversed-phase method, but the results are still not satisfactory. What other chromatography modes should I consider for a polar compound like (1-Isobutyryl-piperidin-4-yl)-acetic acid?

A4: When reversed-phase chromatography is not effective for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][13]

Core Concept: HILIC

HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[14][15][16] In HILIC, a water-rich layer forms on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the reverse of reversed-phase: more polar compounds are retained more strongly.[17]

When to Choose HILIC:

-

When your compound has poor or no retention in reversed-phase, even with an acidified mobile phase.[1]

-

When you need to separate your polar target from other polar impurities.

-

When your compound is highly soluble in organic/aqueous mixtures but not in typical normal-phase solvents like hexane/ethyl acetate.

Starting Conditions for HILIC:

-

Stationary Phase: Bare silica, Amide, or Diol column. For an acidic compound, an amino-propyl phase can also be effective due to favorable electrostatic interactions.[15][17]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Water with 0.1% formic acid or acetic acid.

-

Initial Gradient: Start with a high percentage of the organic phase and gradually increase the aqueous component. For example:

-

95% A / 5% B, hold for 2 column volumes.

-

Gradient to 60% A / 40% B over 15 column volumes.

-

Flush with 60% A / 40% B.

-

Re-equilibrate at 95% A / 5% B (Note: HILIC often requires longer equilibration times).[10]

-

Visualizing Chromatography Modes:

Caption: Comparison of Reversed-Phase and HILIC modes.

Experimental Protocols

Protocol 1: Generic Reversed-Phase Scouting Gradient

-

Column: C18, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

-

Gradient Program:

-

0.0 min: 5% B

-

15.0 min: 95% B

-

17.0 min: 95% B

-

17.1 min: 5% B

-

20.0 min: 5% B (Re-equilibration)

-

-

Detection: UV (select a wavelength where the compound absorbs, e.g., 210-220 nm for the amide chromophore).

-

Sample Preparation: Dissolve the crude sample in a small amount of a 50:50 mixture of Mobile Phase A and B, or a weaker solvent if possible.

Final Recommendations

For the purification of (1-Isobutyryl-piperidin-4-yl)-acetic acid, a systematic approach is key.

-

Always start with reversed-phase chromatography. It is robust and generally the first choice for compounds with moderate polarity.[18]

-

Control the mobile phase pH. This is the most critical parameter for retaining and achieving good peak shape for an acidic compound.[2][3][6]

-

Do not neglect gradient optimization. A shallow gradient is your best tool for separating closely eluting impurities.[7][12]

-

Consider HILIC if reversed-phase fails. For highly polar molecules that are not retained under any reversed-phase conditions, HILIC is a powerful alternative.[1][19]

By understanding the chemical principles behind the separation and applying these troubleshooting strategies, you can develop a robust and efficient purification method for this and other challenging polar acidic compounds.

References

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

-

Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

-

YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

-

SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

Agilent. (2016). Control pH During Method Development for Better Chromatography. [Link]

-

Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

-

Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

-

Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

-

Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

-

Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

-

Fortis Technologies. Applications of a new HILIC stationary phase. [Link]

-

Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. [Link]

-

Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

-

Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage Blog. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

LCGC International. Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Waters Corporation. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. [Link]

-

O'Hanlon Cohrt, K. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]

-

Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]

-

University of Calgary. Column chromatography. [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

-

Buchi.com. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

Sources

- 1. biotage.com [biotage.com]